molecular formula C10H18N2O3 B1469178 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1342766-86-2

1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1469178
CAS RN: 1342766-86-2
M. Wt: 214.26 g/mol
InChI Key: USWYYTYJPYBSQU-UHFFFAOYSA-N
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Description

“1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is a derivative of azetidine . Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

The molecular structure of azetidines is driven by a considerable ring strain . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported .


Physical And Chemical Properties Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .

Mechanism of Action

The mechanism of action of azetidines is largely due to their ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . With recent advances in the chemistry and reactivity of azetidines, there is potential for further exploration and application of these compounds .

properties

IUPAC Name

1-[2-(butylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-3-4-11-9(13)7-12-5-8(6-12)10(14)15/h8H,2-7H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWYYTYJPYBSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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